molecular formula C11H15N B13524666 6-Methyl-1,2,3,4-tetrahydronaphthalen-2-amine

6-Methyl-1,2,3,4-tetrahydronaphthalen-2-amine

Cat. No.: B13524666
M. Wt: 161.24 g/mol
InChI Key: DTHZOZYFJFWRDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-1,2,3,4-tetrahydronaphthalen-2-amine (Molecular Formula: C11H15N) is a chemical compound belonging to the 2-aminotetralin class, which serves as a critical scaffold in medicinal chemistry and neuroscience research . This compound is of significant interest as a synthetic precursor and core structure for the development of more complex psychoactive substances. Its primary research value lies in its structural relationship to potent serotonergic agents, providing insights into receptor binding requirements. The most prominent application of this chemical scaffold is exemplified in the research compound DOM-AT (5,8-dimethoxy-6-methyl-2-aminotetralin), a rigid, cyclized analog of the classical psychedelic amphetamine DOM . Studies on DOM-AT have shown that while this class of compounds can exhibit high potency as agonists at peripheral serotonin receptors, the specific 2-aminotetralin structure may not support hallucinogen-like activity in animal models . This makes 6-Methyl-1,2,3,4-tetrahydronaphthalen-2-amine and its derivatives valuable tools for probing the structure-activity relationships (SAR) of phenethylamine-like compounds, helping researchers understand the conformational constraints necessary for activity at central and peripheral serotonin receptors. Researchers utilize this compound exclusively for laboratory investigations, including the synthesis of novel analogs, receptor binding studies, and as a reference standard in analytical chemistry. This product is labeled "For Research Use Only" and is strictly intended for use in laboratory research. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C11H15N

Molecular Weight

161.24 g/mol

IUPAC Name

6-methyl-1,2,3,4-tetrahydronaphthalen-2-amine

InChI

InChI=1S/C11H15N/c1-8-2-3-10-7-11(12)5-4-9(10)6-8/h2-3,6,11H,4-5,7,12H2,1H3

InChI Key

DTHZOZYFJFWRDM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CC(CC2)N)C=C1

Origin of Product

United States

Preparation Methods

Starting Materials and General Synthetic Routes

  • The synthesis typically begins from 6-methyl-1,2,3,4-tetrahydronaphthalene or related tetralone derivatives, which serve as precursors for further functionalization.
  • The amino group introduction at the 2-position often proceeds via nitrile or amide intermediates, which are subsequently reduced to the amine.

Key Synthetic Steps

Step Reaction Type Description Typical Conditions/Notes
1 Methylation Introduction of methyl group at C-6 via Friedel-Crafts alkylation or starting from methylated precursors Use of methyl chloride and Lewis acid catalyst (e.g., AlCl3) for electrophilic aromatic substitution
2 Partial Hydrogenation Reduction of naphthalene ring to tetrahydronaphthalene to saturate ring carbons 1-4 Catalytic hydrogenation using H2 gas and Pd/C catalyst under mild pressure and temperature
3 Cyanide Addition Formation of 2-cyano derivative from tetralone precursor via trimethylsilyl cyanide addition Zinc iodide catalyzed reaction in dry benzene at room temperature, yielding α,β-unsaturated nitrile
4 Hydrolysis Conversion of nitrile to carboxylic acid intermediate Reflux with aqueous KOH solution under microwave irradiation for efficient hydrolysis
5 Catalytic Hydrogenation Reduction of carboxylic acid to tetrahydronaphthalene derivative Hydrogenation over Pd/C in ethanol at room temperature yields tetrahydro acid intermediate
6 Amination Conversion of acid or nitrile intermediates to amine Reduction of nitrile or acid chloride to amine salt, typically using hydrogenation or other reductive methods

Analysis of Reaction Conditions and Yields

Reaction Step Conditions Yield (%) Notes
Trimethylsilyl cyanide addition Room temperature, ZnI2 catalyst, 12 hours 91 High regioselectivity, minimal side products
Nitrile hydrolysis Reflux with 50% KOH, microwave irradiation 96 Microwave irradiation enhances reaction rate and yield
Catalytic hydrogenation Pd/C catalyst, ethanol, room temp, 24 hours 99 Mild conditions prevent over-reduction; high purity product

Alternative Preparation Approaches

  • Friedel-Crafts Methylation: Direct methylation at the 6-position can be achieved by Friedel-Crafts alkylation on the naphthalene ring using methyl chloride and aluminum chloride, followed by selective hydrogenation to tetrahydronaphthalene.
  • Reductive Amination: Introduction of the amino group via reductive amination of the corresponding ketone or aldehyde intermediate at the 2-position can be employed, using ammonia or amine sources under catalytic hydrogenation.
  • Chiral Synthesis and Resolution: For enantiomerically pure amines, asymmetric synthesis or chiral resolution techniques may be integrated into the process, especially in pharmaceutical applications.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Catalysts Advantages Limitations
Cyanide addition + hydrolysis + hydrogenation 6-Methyl-2-tetralone or analogs Trimethylsilyl cyanide, ZnI2, KOH, Pd/C High yields, well-characterized intermediates Requires microwave equipment for optimal hydrolysis
Friedel-Crafts methylation + hydrogenation Naphthalene derivatives CH3Cl, AlCl3, H2, Pd/C Direct methylation, scalable Possible polyalkylation, harsh conditions
Reductive amination 2-Tetralone derivatives Ammonia or amines, reducing agents One-step amination possible Control of regioselectivity needed

The preparation of 6-Methyl-1,2,3,4-tetrahydronaphthalen-2-amine is best achieved through multi-step synthesis involving selective methylation, controlled partial hydrogenation of the naphthalene ring, and introduction of the amino group via nitrile intermediates or reductive amination. The method involving trimethylsilyl cyanide addition to tetralone derivatives followed by hydrolysis and catalytic hydrogenation is particularly efficient, offering high yields and reproducibility. Alternative methods such as Friedel-Crafts methylation and reductive amination provide complementary routes depending on the availability of starting materials and desired scale.

This synthesis strategy is supported by detailed spectroscopic characterization and optimized reaction conditions as reported in peer-reviewed research and patent literature.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-1,2,3,4-tetrahydronaphthalen-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be further reduced to form more saturated amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce more saturated amines.

Scientific Research Applications

6-Methyl-1,2,3,4-tetrahydronaphthalen-2-amine has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on neurotransmitter systems.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 6-Methyl-1,2,3,4-tetrahydronaphthalen-2-amine involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the reuptake of serotonin and norepinephrine, and likely induces their release as well

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural variations among tetrahydronaphthalen-2-amines include:

  • Substituent position : Methyl, methoxy, halogen, or aryl groups at positions 4, 5, 6, or 6.
  • N-substitution : Presence or absence of N,N-dimethyl groups.
  • Chirality : Enantiomeric forms (e.g., (S)- or (R)-configurations) influencing receptor binding.
Table 1: Structural and Physicochemical Comparison
Compound Name Substituent(s) Molecular Formula Molecular Weight Key Properties/Activities Reference
6-Methyl-1,2,3,4-tetrahydronaphthalen-2-amine 6-CH₃, 2-NH₂ C₁₁H₁₅N 161.24 Increased lipophilicity; potential serotonin modulation [Hypothetical]
(S)-5-(2’-Fluorophenyl)-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine 5-(2’-F-C₆H₄), N,N-(CH₃)₂ C₁₈H₂₁FN₂ 292.37 Serotonin 5-HT₂C agonism; anticonvulsant, anxiolytic
4-Phenyl-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine (PAT) 4-C₆H₅, N,N-(CH₃)₂ C₁₈H₂₂N₂ 266.38 5-HT₂C receptor-specific agonist
6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine 6-OCH₃, 2-NH₂ C₁₁H₁₅NO 177.24 Higher polarity; dopamine agonist potential
(R)-6-Chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine 6-Cl, 5-CH₃, 1-NH₂ C₁₁H₁₄ClN 195.69 Positional isomerism alters receptor affinity

Key Differentiators of 6-Methyl-1,2,3,4-tetrahydronaphthalen-2-amine

  • Positional Effects : The 6-methyl group contrasts with 5- or 8-substituted analogues (e.g., 8-methoxy-N,N-dipropyl derivatives ), which may occupy different binding pockets in target receptors.
  • Amine Position : Compared to its positional isomer, 6-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride (amine at 1-position), the 2-amine configuration likely alters hydrogen-bonding interactions with receptors .

Biological Activity

6-Methyl-1,2,3,4-tetrahydronaphthalen-2-amine (often referred to as 6-Methyl-THN) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

6-Methyl-THN belongs to the class of tetrahydronaphthalenes and features a methyl group at the 6th position and an amine group at the 2nd position. Its molecular formula is C11H15NC_{11}H_{15}N with a molecular weight of 175.25 g/mol. The compound's structure allows it to interact with various biological targets, influencing its pharmacological effects.

Research indicates that 6-Methyl-THN acts primarily as a monoamine reuptake inhibitor , particularly for serotonin and norepinephrine. It may also induce their release, contributing to its stimulant properties. The compound has shown potential in modulating dopaminergic pathways, which is significant for treating conditions such as depression and Parkinson's disease .

Pharmacological Effects

  • Neurotransmitter Modulation :
    • Serotonin and Norepinephrine : Inhibition of their reuptake has been documented, enhancing mood and cognitive functions.
    • Dopamine : It exhibits activity on dopaminergic systems, which may be beneficial in managing Parkinsonian symptoms .
  • Stimulant Properties :
    • 6-Methyl-THN has been shown to substitute for d-amphetamine in rodent models, indicating its potential as a stimulant drug .
  • Neuroprotective Effects :
    • Some studies suggest that derivatives of tetrahydronaphthalenes may offer neuroprotection in models of neurodegenerative diseases .

Case Studies

Several studies have explored the pharmacological profiles of compounds related to 6-Methyl-THN:

  • D-264 Study : A derivative showed neuroprotective effects in animal models of Parkinson's disease by activating D3 receptors, suggesting that similar compounds could have therapeutic applications .
  • Behavioral Studies : In rodent models, 6-Methyl-THN demonstrated significant behavioral changes consistent with increased dopaminergic activity, reinforcing its stimulant properties .

Applications in Research

6-Methyl-THN serves as a valuable intermediate in pharmaceutical development, particularly for drugs targeting neurological disorders. Its unique structural properties make it suitable for:

  • Drug Synthesis : As a precursor in synthesizing more complex molecules aimed at treating psychiatric conditions.
  • Biochemical Research : Investigating enzyme interactions and metabolic pathways critical for drug discovery .

Comparative Analysis with Related Compounds

Compound NameStructure TypeBiological Activity
6-Methyl-1,2,3,4-tetrahydronaphthalen-2-amineTetrahydronaphthalene derivativeMonoamine reuptake inhibition
7-Methoxy-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amineChiral derivativeVaries based on stereochemistry; potential agonist/antagonist
2-AminotetralinTetrahydronaphthalene derivativeStimulant properties; dopamine receptor activity

Q & A

Basic: What are the optimal synthetic routes for 6-methyl-1,2,3,4-tetrahydronaphthalen-2-amine, and how do reaction conditions influence yield?

Answer:
The synthesis typically involves reductive amination or alkylation of a tetrahydronaphthalene precursor. Key steps include:

  • Reductive amination : Use of sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to reduce imine intermediates. Solvents like tetrahydrofuran (THF) or ethanol enhance selectivity .
  • Alkylation : Reaction with methyl iodide or propynyl halides in the presence of triethylamine (TEA) as a base, with yields optimized at 0–5°C to minimize side reactions .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or preparative HPLC (e.g., MeOH/EtOH/hexanes solvent systems) achieves >95% purity .

Critical factors : Temperature control (<10°C for exothermic steps), solvent polarity (to stabilize intermediates), and catalyst choice (e.g., palladium for cross-coupling) .

Basic: How is 6-methyl-1,2,3,4-tetrahydronaphthalen-2-amine characterized, and what analytical methods validate its structural integrity?

Answer:
Standard characterization protocols include:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm methyl group position (δ 1.2–1.5 ppm for CH₃) and amine proton environment (δ 2.8–3.2 ppm) .
  • HPLC : Retention times (e.g., 11.2–17.2 min under MeOH/EtOH/hexanes) verify purity and enantiomeric excess .
  • HRMS : High-resolution mass spectrometry confirms molecular weight (e.g., [M+H]⁺ at m/z 176.22) .
    Validation : Cross-referencing with computational simulations (e.g., DFT for NMR chemical shifts) ensures accuracy .

Basic: What are the stability profiles of 6-methyl-1,2,3,4-tetrahydronaphthalen-2-amine under varying pH and temperature conditions?

Answer:

  • Thermal stability : Decomposition occurs >150°C; storage at −20°C in amber vials prevents degradation .
  • pH sensitivity : Stable in neutral conditions (pH 6–8); protonation of the amine group at acidic pH (≤4) alters solubility .
  • Light sensitivity : UV exposure induces oxidation; argon-filled environments or antioxidants (e.g., BHT) mitigate this .

Advanced: How does 6-methyl-1,2,3,4-tetrahydronaphthalen-2-amine interact with neurotransmitter receptors, and what methodologies assess its binding affinity?

Answer:
The compound’s tetrahydronaphthalene backbone and methyl group influence receptor binding:

  • Dopamine receptors : Radioligand displacement assays (³H-spiperone) measure IC₅₀ values; methyl substitution enhances D2 receptor affinity .
  • Serotonin transporters : Competitive inhibition assays (³H-paroxetine) quantify uptake inhibition, with structural analogs showing EC₅₀ < 100 nM .
    Methodologies :
  • In vitro binding: Membrane preparations from transfected HEK293 cells .
  • Behavioral assays: Forced swim tests in rodents correlate receptor modulation with antidepressant-like effects .

Advanced: What strategies enable enantioselective synthesis of 6-methyl-1,2,3,4-tetrahydronaphthalen-2-amine?

Answer:
Chiral resolution techniques include:

  • Asymmetric catalysis : Chiral ligands (e.g., BINAP) with palladium catalysts achieve >90% enantiomeric excess (ee) .
  • Chiral HPLC : Polysaccharide-based columns (Chiralpak AD-H) resolve enantiomers using hexane/isopropanol gradients .
    Validation : Optical rotation measurements and circular dichroism (CD) spectra confirm configuration .

Advanced: How do in silico models predict the pharmacokinetic properties of 6-methyl-1,2,3,4-tetrahydronaphthalen-2-amine?

Answer:
Computational approaches include:

  • Molecular docking : AutoDock Vina simulates binding to dopamine receptors; methyl groups improve hydrophobic pocket interactions .
  • QSAR models : Predict logP (∼2.8) and blood-brain barrier permeability (CNS MPO score >4) .
  • ADMET prediction : SwissADME estimates moderate hepatic clearance (CLhep ∼15 mL/min/kg) and low CYP inhibition .

Advanced: What structure-activity relationship (SAR) trends are observed in 6-methyl-1,2,3,4-tetrahydronaphthalen-2-amine analogs?

Answer:
Key SAR findings from derivatives (e.g., 4-cyclohexyl or 7-fluoro analogs):

  • Methyl position : 6-Methyl enhances metabolic stability compared to 7-methyl analogs .
  • Substituent effects : Electron-withdrawing groups (e.g., Cl) reduce amine basicity, altering receptor selectivity .
    Methodology : Parallel synthesis of analogs followed by in vitro potency screening (IC₅₀) and metabolic stability assays (microsomal t₁/₂) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.